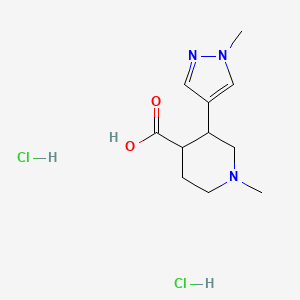

1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrazole and piperidine . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions . For example, 1-Methylpiperazine can be synthesized from 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Compounds structurally related to 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid; dihydrochloride have shown antimicrobial activity. Research involving synthesis and evaluation of new pyridine derivatives, including those with substituted benzothiazoles and chloropyridine carboxylic acids, demonstrated variable and modest activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Cardiovascular and Electrochemical Studies Another area of research involves the cardiovascular activity and electrochemical oxidation of compounds like nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which were synthesized through various reactions involving piperidine. These studies provide insights into the electrochemical properties of these compounds and their potential therapeutic applications in cardiovascular diseases (Krauze et al., 2004).

Synthesis of Methylene-bridged Compounds Research also encompasses the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives through iron-catalyzed oxidative reactions. These reactions showcase the utility of piperidine and related compounds in synthesizing complex molecules that could have various pharmacological applications, including the development of bipyrazoles and substituted 1,4-dihydropyridines (Li et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biologically active compounds .

Biochemical Pathways

Compounds with similar structures have been used in the preparation of aminothiazoles as γ-secretase modulators, potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and activin a signalling inhibitors .

Result of Action

Similar compounds have been used in the treatment of cancer and myeloproliferative disorders .

Action Environment

It’s worth noting that the stability of similar compounds is generally good under normal temperature and pressure .

Eigenschaften

IUPAC Name |

1-methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.2ClH/c1-13-4-3-9(11(15)16)10(7-13)8-5-12-14(2)6-8;;/h5-6,9-10H,3-4,7H2,1-2H3,(H,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQHFLCTWLEBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875087.png)

![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)

![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)

![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)